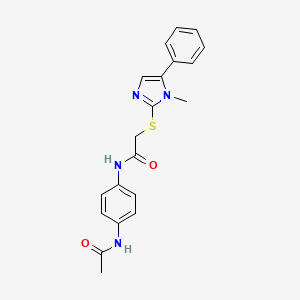![molecular formula C13H18N2O2 B2773382 2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid CAS No. 1715734-24-9](/img/structure/B2773382.png)
2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . It has a molecular weight of 234.3 . The IUPAC name for this compound is 2-((3,3-dimethylcyclopentyl)amino)nicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2/c1-13(2)6-5-9(8-13)15-11-10(12(16)17)4-3-7-14-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15)(H,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The CAS Number for this compound is 1715734-24-9 .Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding and Supramolecular Assembly
Research on molecules possessing both carboxylic acid and pyridine functional groups, similar to 2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid, has led to insights into the formation of complex hydrogen-bonded structures. For instance, studies have shown that these compounds can form unique hydrogen-bonded motifs, such as acid–acid and acid–pyridine hydrogen bonds, leading to diverse supramolecular assemblies in the solid state. This understanding aids in crystal engineering and the design of materials with specific properties (Long et al., 2014).
Intermolecular Hydrogen Bonding
Further research into the intermolecular hydrogen bonding capabilities of compounds containing a pyridine ring and a carboxylic acid group has revealed their potential to form stable dimeric structures. This characteristic is crucial for molecular recognition and the development of molecular materials with predictable assembly behaviors (Wash et al., 1997).
Synthesis and Biological Activity Analysis
Compounds similar to 2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid have been synthesized and their biological activities analyzed. These studies are essential for discovering new drugs and understanding the structure-activity relationships of chemical compounds (Chigorina et al., 2019).
Antimicrobial and Antimycobacterial Activity
Research into nicotinic acid hydrazide derivatives, closely related to the compound of interest, has shown significant antimicrobial and antimycobacterial activities. Such studies contribute to the development of new therapeutic agents against infectious diseases (R.V.Sidhaye et al., 2011).
Vibrational Spectroscopy Studies
Vibrational spectroscopy techniques like FTIR and Raman have been applied to study the interactions between pyridine and carboxylic acid groups. These studies provide insights into the chemical bonding and molecular structures of such compounds (Periathai & Rajagopal, 2014).
Self-Assembly Influenced by External Stimuli
The self-assembly behaviors of amphoteric azopyridine carboxylic acids, which bear structural similarities to the compound , can be significantly influenced by external stimuli such as heat, pH changes, and light. These findings have implications for the design of responsive materials (Aoki et al., 2000).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-[(3,3-dimethylcyclopentyl)amino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)6-5-9(8-13)15-11-10(12(16)17)4-3-7-14-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNUVDICHFVUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)NC2=C(C=CC=N2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Phenylmethoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2773304.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2773308.png)

![N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2773311.png)
![ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B2773313.png)



![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2773320.png)
